4-methoxy-6-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-2-phenylpyrimidine
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Overview
Description
1-(4-METHOXYPHENYL)-1-ETHANONE 1-(6-METHOXY-2-PHENYL-4-PYRIMIDINYL)HYDRAZONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-1-ETHANONE 1-(6-METHOXY-2-PHENYL-4-PYRIMIDINYL)HYDRAZONE typically involves the condensation of 1-(4-methoxyphenyl)-1-ethanone with 1-(6-methoxy-2-phenyl-4-pyrimidinyl)hydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring can optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-1-ETHANONE 1-(6-METHOXY-2-PHENYL-4-PYRIMIDINYL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can be used as an intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In medicinal chemistry, hydrazones are known for their potential as pharmacophores. This compound may exhibit biological activity, making it a candidate for drug development studies.
Medicine
Industry
In the material science industry, this compound could be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism by which 1-(4-METHOXYPHENYL)-1-ETHANONE 1-(6-METHOXY-2-PHENYL-4-PYRIMIDINYL)HYDRAZONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-METHOXYPHENYL)-1-ETHANONE 1-(4-PHENYL-4-PYRIMIDINYL)HYDRAZONE
- 1-(4-METHOXYPHENYL)-1-ETHANONE 1-(6-METHOXY-2-PHENYL-4-QUINOLINYL)HYDRAZONE
Uniqueness
Compared to similar compounds, 1-(4-METHOXYPHENYL)-1-ETHANONE 1-(6-METHOXY-2-PHENYL-4-PYRIMIDINYL)HYDRAZONE may offer unique properties such as enhanced stability, specific biological activity, or improved synthetic accessibility.
Properties
Molecular Formula |
C20H20N4O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
6-methoxy-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C20H20N4O2/c1-14(15-9-11-17(25-2)12-10-15)23-24-18-13-19(26-3)22-20(21-18)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,21,22,24)/b23-14+ |
InChI Key |
ZQYCMMSGSBRMAZ-OEAKJJBVSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC(=NC(=N1)C2=CC=CC=C2)OC)/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=NNC1=CC(=NC(=N1)C2=CC=CC=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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